molecular formula C12H13N3O3S B14095519 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine

Cat. No.: B14095519
M. Wt: 279.32 g/mol
InChI Key: YDESHRXQOAJTAR-UHFFFAOYSA-N
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Description

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine is a heterocyclic compound that features both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological context and target.

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(3-ethylsulfonylpyridin-2-yl)-5-methoxypyrazine

InChI

InChI=1S/C12H13N3O3S/c1-3-19(16,17)10-5-4-6-13-12(10)9-7-15-11(18-2)8-14-9/h4-8H,3H2,1-2H3

InChI Key

YDESHRXQOAJTAR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=CC=C1)C2=CN=C(C=N2)OC

Origin of Product

United States

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